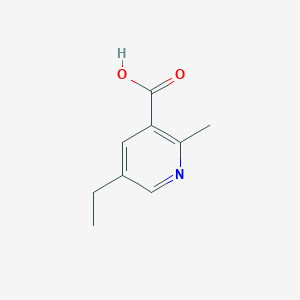
5-Ethyl-2-methyl-nicotinic acid
描述
5-Ethyl-2-methyl-nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions: 5-Ethyl-2-methyl-nicotinic acid is typically synthesized through the oxidation of 5-ethyl-2-methylpyridine. The oxidation process involves the use of nitric acid as an oxidizing agent . The reaction conditions must be carefully controlled to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar oxidation process. the industrial methods focus on optimizing the reaction conditions to maximize yield and minimize by-products. The process also involves managing the by-products, such as nitrous oxide, which has a significant environmental impact .
化学反应分析
Types of Reactions: 5-Ethyl-2-methyl-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The primary method of synthesis involves the oxidation of 5-ethyl-2-methylpyridine.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used for the oxidation process.
Substitution Reagents: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products: The major product of the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives, depending on the reagents used.
科学研究应用
5-Ethyl-2-methyl-nicotinic acid has several applications in scientific research:
作用机制
The mechanism of action of 5-ethyl-2-methyl-nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it is likely to influence metabolic pathways related to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP). These coenzymes play crucial roles in redox reactions and cellular metabolism .
相似化合物的比较
Nicotinic Acid (Niacin): A well-known compound with similar chemical structure and biological functions.
Methyl Nicotinate: Another derivative used in topical preparations for muscle and joint pain.
5-Methyl Nicotinic Acid: A related compound with distinct chemical properties and applications.
Uniqueness: 5-Ethyl-2-methyl-nicotinic acid is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical and biological properties
属性
IUPAC Name |
5-ethyl-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-8(9(11)12)6(2)10-5-7/h4-5H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBCQYYGNHJFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
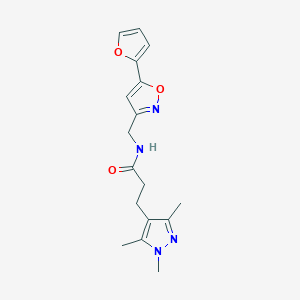
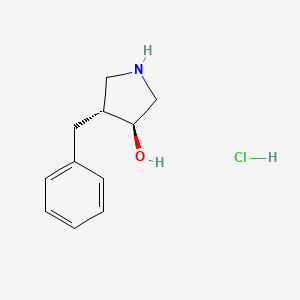
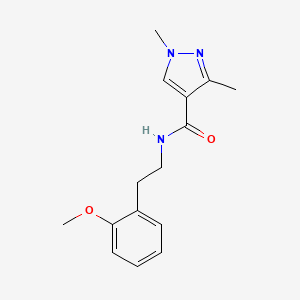
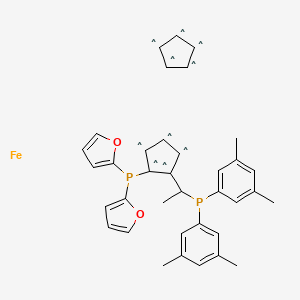
![N-cyclopentyl-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2543840.png)
![2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2543842.png)
![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543843.png)
![Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B2543844.png)
![3-(2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2543849.png)
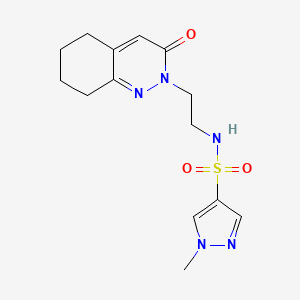
![1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2543853.png)
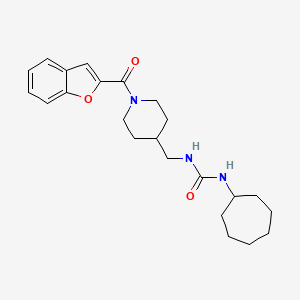
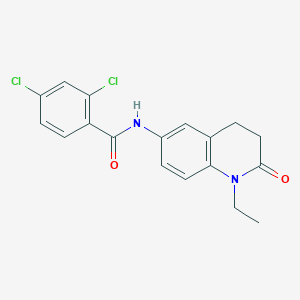
![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2543857.png)
